N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methyl group at the 6th position of the benzothiazole ring and an acetamide group attached to the nitrogen atom at the 2nd position
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target bacterial cells.
Mode of Action
tuberculosis , indicating that N-(6-methyl-1,3-benzothiazol-2-yl)acetamide may interact with its targets to inhibit bacterial growth.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of M. tuberculosis growth.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-6-methylbenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to improved reaction rates and product quality. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are usually performed in solvents like tetrahydrofuran (THF) or ethanol under an inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions. The reactions are often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: As a probe for studying the interactions of benzothiazole derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, tuberculosis, and neurodegenerative disorders. Benzothiazole derivatives have shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals. Benzothiazole derivatives are also used as corrosion inhibitors and vulcanization accelerators in the rubber industry.
Comparison with Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-amino-6-methylbenzothiazole: A precursor in the synthesis of this compound, known for its biological activities.
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: A structurally similar compound with a methoxy group instead of a methyl group, which may exhibit different biological activities and properties.
N-(6-chlorobenzothiazol-2-yl)acetamide: A derivative with a chlorine atom at the 6th position, known for its potential as an anticonvulsant agent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. The presence of the methyl group at the 6th position and the acetamide group at the 2nd position may confer distinct properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-3-4-8-9(5-6)14-10(12-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAMNNPZLPNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.